molecular formula C19H22ClN3O2S B2704125 N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396768-91-4

N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2704125
CAS No.: 1396768-91-4
M. Wt: 391.91
InChI Key: SMJDAIKKGILDPC-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Compound Overview

  • IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 391.91 g/mol
  • Purity : Typically ≥ 95% .

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the Biginelli condensation method. The resulting structure features a pyrimidine ring fused with thiazine, which is significant for its biological activity. The compound's crystal structure has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy, confirming its unique conformation and functional groups .

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antitumor properties due to their ability to inhibit cellular replication processes. For instance, compounds similar to N-(4-chlorophenethyl)-7-ethyl-8-methyl have shown significant cytotoxic effects against various cancer cell lines .

The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular proliferation. Specifically, compounds in this class may interact with DNA and RNA polymerases, leading to reduced replication rates in cancer cells .

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in vitro against breast cancer cell lines. The results demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Anti-inflammatory Properties :
    • Another investigation focused on the anti-inflammatory effects of related compounds in acute lung injury models. The findings suggested that these compounds significantly reduced pro-inflammatory cytokine levels and improved lung function metrics .

Comparative Biological Activity Table

Activity TypeCompound ClassObserved EffectReference
AntitumorThiazolo[3,2-a]pyrimidinesIC50 < 10 µM against cancer cell lines
Anti-inflammatoryPyrimidine derivativesReduced cytokine levels
Enzyme InhibitionDAAO inhibitorsPotent inhibition with nanomolar IC50

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-26-19)17(24)21-9-8-13-4-6-15(20)7-5-13/h4-7,14H,3,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJDAIKKGILDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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